Cas no 1427502-77-9 (Methyl 3-Acetyl-4-azaindole-7-carboxylate)

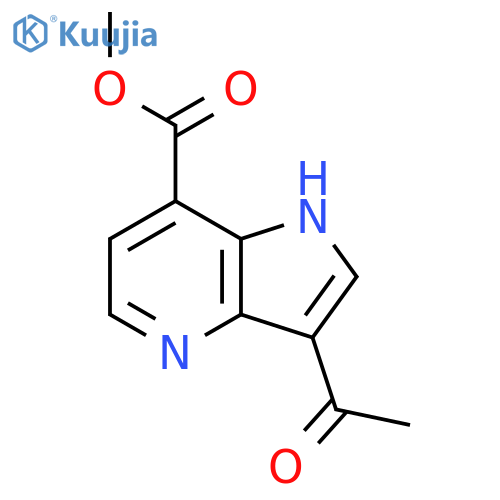

1427502-77-9 structure

商品名:Methyl 3-Acetyl-4-azaindole-7-carboxylate

CAS番号:1427502-77-9

MF:C11H10N2O3

メガワット:218.20870256424

CID:4778740

Methyl 3-Acetyl-4-azaindole-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Acetyl-4-azaindole-7-carboxylic acid methyl ester

- Methyl 3-Acetyl-4-azaindole-7-carboxylate

-

- インチ: 1S/C11H10N2O3/c1-6(14)8-5-13-9-7(11(15)16-2)3-4-12-10(8)9/h3-5,13H,1-2H3

- InChIKey: KTWIPBWBFUGFTB-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC=NC2C(C(C)=O)=CNC=21)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 306

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 72

Methyl 3-Acetyl-4-azaindole-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A795643-1mg |

Methyl 3-Acetyl-4-azaindole-7-carboxylate |

1427502-77-9 | 1mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A795643-10mg |

Methyl 3-Acetyl-4-azaindole-7-carboxylate |

1427502-77-9 | 10mg |

$ 160.00 | 2022-06-07 | ||

| TRC | A795643-2mg |

Methyl 3-Acetyl-4-azaindole-7-carboxylate |

1427502-77-9 | 2mg |

$ 65.00 | 2022-06-07 |

Methyl 3-Acetyl-4-azaindole-7-carboxylate 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1427502-77-9 (Methyl 3-Acetyl-4-azaindole-7-carboxylate) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量